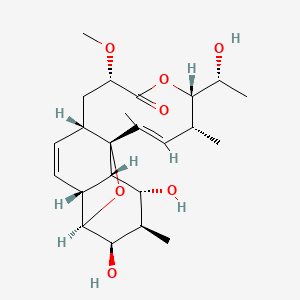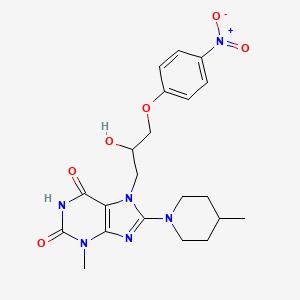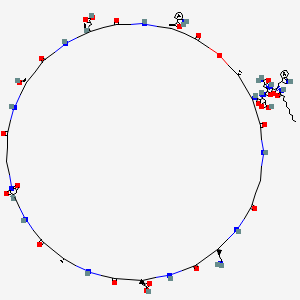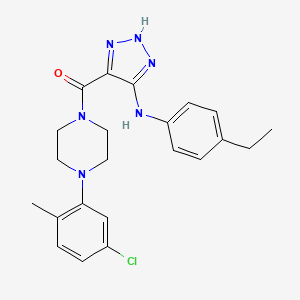
Nodusmicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nodusmicin is a 23-membered macrolide antibiotic isolated as a co-metabolite of nargenicin from Nocardia sp. CS682 . It is structurally similar to nargenicin but lacks the characteristic pyrrole ester . This compound is active against both aerobic and anaerobic bacteria, although its activity against drug-resistant bacteria is lower than that of nargenicin .
Preparation Methods
Nodusmicin is typically isolated from the fermentation broth of Nocardia sp. CS682 . The preparation involves culturing the bacteria under specific conditions to produce the compound, followed by extraction and purification processes . The synthetic route involves the use of meso diol, which is partially etherified and then oxidized to form the enone . Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Nodusmicin undergoes various chemical reactions, including acetylation, which has been shown to play a significant role in its bioactivity . The acetylation of this compound at the 18-OH position is catalyzed by the enzyme NgnL in the presence of acetyl-CoA . This reaction results in the formation of 18-O-acetyl-nodusmicin . Other reactions include oxidation and reduction, which can modify its biological activity and stability .
Scientific Research Applications
Nodusmicin has several scientific research applications. It is used as an antibiotic against both Gram-positive and Gram-negative bacteria . Its unique structure makes it a valuable compound for studying macrolide antibiotics and their mechanisms of action . In addition, this compound is used in the development of new antibiotics and in research focused on overcoming antibiotic resistance . Its acetylated derivative, 18-O-acetyl-nodusmicin, has been studied for its enhanced bioactivity and stability .
Mechanism of Action
Nodusmicin exerts its effects by inhibiting bacterial protein synthesis . It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation . This action disrupts bacterial growth and replication, leading to cell death . The molecular targets of this compound include the 50S subunit of the bacterial ribosome .
Comparison with Similar Compounds
Nodusmicin is structurally similar to nargenicin, luminamycin, lustromycin, branimycin, steptoseomycin, and coloradocin . These compounds share the core macrocyclic lactone structure but differ in their functional groups and bioactivities . This compound’s lack of the pyrrole ester distinguishes it from nargenicin and contributes to its unique biological properties . Compared to nargenicin, this compound has lower activity against drug-resistant bacteria but remains a valuable antibiotic for research and therapeutic applications .
Properties
Molecular Formula |
C23H34O7 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one |
InChI |
InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8+/t10-,12-,13-,14-,15-,16+,17+,18-,19-,20+,21-,23+/m1/s1 |
InChI Key |
LUCYVUUQBYQHOV-JDYHGCSWSA-N |
Isomeric SMILES |
C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)\C |
Canonical SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(hydroxymethyl)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B14109931.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109937.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109939.png)

![3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109949.png)


![5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;dihydrochloride](/img/structure/B14109970.png)
![ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14109978.png)
![3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B14109984.png)
![8-{(2Z)-2-[(3E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14109993.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B14109997.png)
